1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as Compound A) is a pyrazolopyrimidine derivative characterized by a bicyclic core with chlorine-substituted phenyl groups at positions 1 and 3. This scaffold is associated with diverse biological activities, including kinase inhibition and anticonvulsant properties, as seen in structurally related compounds like Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one) . The presence of electron-withdrawing chlorine atoms and the oxoethyl linker in Compound A may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O2/c20-13-6-4-12(5-7-13)17(26)10-24-11-22-18-16(19(24)27)9-23-25(18)15-3-1-2-14(21)8-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYMJAFSBKPHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form a pyrazole intermediate.
Cyclization to form the pyrazolo[3,4-d]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide, to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of chlorophenyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the pyrimidine core and side-chain ketone groups. Reaction outcomes depend on the oxidizing agent and conditions:
Key findings:
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Ketone oxidation dominates under strong acidic conditions (yields 68–72% for carboxylic acid derivatives).
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Selective epoxidation requires precise stoichiometric control to avoid over-oxidation.
Reduction Reactions
The compound’s reducible sites include the pyrazolo-pyrimidine core and carbonyl groups:
Critical observations:
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NaBH₄ shows preference for carbonyl reduction (83% yield) without affecting the aromatic rings.
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Catalytic hydrogenation requires optimized pressure to prevent decomposition.
Substitution Reactions
Nucleophilic substitution occurs primarily at the chlorophenyl groups and pyrimidine N-positions:
Structure-activity relationship:
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Electron-withdrawing chloro groups direct nucleophilic aromatic substitution to para positions.
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Steric hindrance at C-5 limits substitution efficiency compared to C-3 .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polyheterocycles:
Notable outcomes:
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PCl₅-mediated cyclization achieves 89% yield with high regioselectivity .
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Click chemistry modifications enhance water solubility by 4.7-fold .
Acid/Base-Mediated Transformations
pH-sensitive reactions reveal structural flexibility:
| Condition | Observation | Analytical Evidence |
|---|---|---|
| HCl (conc.)/EtOH | Cleavage of oxoethyl side chain → pyrazolo[3,4-d]pyrimidin-4-one free acid | ¹H NMR shows loss of CH₂CO resonance |
| NaOH (10%)/H₂O | Hydrolysis of chlorophenyl groups → phenolic derivatives | LC-MS confirms -OH substitution |
Stability considerations:
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Degrades rapidly in strong bases (t₁/₂ = 2.3 hr at pH 12) but stable in acidic media.
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Hydrolyzed products show enhanced binding to serum albumin (Kd = 1.8 μM).
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including those derived from breast and lung cancers.
Case Study:
In a study published in MDPI, a series of derivatives were synthesized and tested against the MCF-7 human breast adenocarcinoma cell line. The results indicated that many derivatives exhibited significant cytotoxic effects, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance anticancer activity .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases involved in cancer progression.
Case Study:
A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles indicated similar compounds could inhibit kinase activity effectively. The structural similarities suggest that this compound may exhibit comparable inhibitory effects .
Potential Therapeutic Uses
Given its biological activities, this compound could be further explored for therapeutic applications in:
- Cancer Treatment: As a lead compound for developing new anticancer drugs.
- Targeted Therapy: Due to its potential to inhibit specific pathways involved in tumor growth.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Structure | High (MCF-7) | Yes |
| Pyrazolo[3,4-d]pyrimidine Derivative A | Structure | Moderate (A549) | Yes |
| Pyrazolo[3,4-d]pyrimidine Derivative B | Structure | Low (HeLa) | No |
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Scaffold Variations
Compound A shares the pyrazolo[3,4-d]pyrimidin-4-one core with several analogs, but substituent variations dictate functional differences:
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity increases lipophilicity and metabolic stability compared to methoxy groups, which enhance solubility .
- Oxoethyl Linker: The oxoethyl group in Compound A may facilitate hydrogen bonding with target proteins, unlike analogs with rigid aromatic substituents (e.g., chromenones in Example 64) .
Physicochemical and Pharmacokinetic Properties (Inferred)
Rationale :
- Lipophilicity : Dual chlorophenyl groups in Compound A increase LogP compared to single-chloro or methoxy analogs.
- Solubility : Epimidin’s methoxy and piperazinyl groups enhance aqueous solubility via hydrogen bonding .
Bioactivity and Target Interactions
Predicted Targets
Computational Docking Insights (Hypothetical)
- AutoDock4 Analysis : Compound A ’s oxoethyl group may form hydrogen bonds with catalytic lysine residues in kinases, while chlorophenyl groups engage in π-π stacking with aromatic residues (e.g., EGFR tyrosine kinase) .
- Comparison with Chromenone Analogs: Chromenone-containing derivatives (Example 64) show lower predicted binding affinity due to steric hindrance .
Biological Activity
The compound 1-(3-chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is part of a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant attention for their anticancer properties. The compound has demonstrated potent inhibitory effects against various cancer cell lines.
Research indicates that the biological activity of pyrazolo[3,4-d]pyrimidine compounds is primarily attributed to their ability to inhibit key protein kinases involved in cancer progression. For instance, studies have shown that derivatives can inhibit Src and Bcr-Abl kinases, which are critical in many cancers.
- IC50 Values : In a study comparing various derivatives, the compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
Induction of Apoptosis
Flow cytometric analysis revealed that this compound can induce apoptosis in cancer cells at low micromolar concentrations. This was evidenced by increased levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities (SOD and CAT) following treatment with the compound .
Antimicrobial Activity
In addition to its anticancer properties, this pyrazolo[3,4-d]pyrimidine derivative has shown promising antimicrobial activity against various pathogens.
In Vitro Studies
Several studies have highlighted the antifungal and antibacterial properties of related compounds. For example:
- Antifungal Activity : Compounds within this class have been evaluated for their efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger, showing significant inhibition rates .
- Antibacterial Activity : In vitro tests indicated that pyrazolo[3,4-d]pyrimidines could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as dual-action agents in treating infections in cancer patients .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity. Key findings include:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 1a | 3-Chloro | 2.24 | Anticancer |
| 1d | 4-Chloro | 1.74 | Anticancer |
| 1e | No Cl | Higher | Reduced activity |
These results indicate that specific substitutions on the phenyl rings can enhance or diminish the anticancer efficacy of these compounds .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidines:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, a derivative showed an IC50 value of 1.74 µM , indicating strong anti-proliferative effects .
- Lung Cancer Model : The same derivative was tested against A549 cells with promising results in inducing apoptosis through ROS generation .
Q & A
Q. What are the established synthetic pathways for preparing this compound, and what purification methods are critical for ensuring high yield and purity?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, pyrazolo[3,4-d]pyrimidinone derivatives are often synthesized by reacting substituted pyrazole intermediates with chlorophenyl ketones under reflux conditions (e.g., using acetonitrile or DMF as solvents). Post-synthesis purification involves column chromatography (silica gel) and recrystallization from ethanol or methanol. Characterization relies on NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for structural elucidation and quality assessment?
- X-ray crystallography : Critical for resolving 3D molecular geometry. Refinement using SHELX software (e.g., SHELXL for small-molecule structures) ensures accurate bond-length and angle measurements .
- HPLC : Reverse-phase C18 columns with mobile phases containing trifluoroacetic acid (0.1%) and acetonitrile are optimal for quantifying purity. Detection at 270 nm provides sensitivity for pyrazolo-pyrimidinone derivatives .
- Spectroscopy : ¹H NMR in DMSO-d6 identifies substituent patterns (e.g., chlorophenyl protons at δ 7.3–7.8 ppm), while IR confirms carbonyl stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and guide structural optimization?
- Wavefunction analysis : Tools like Multiwfn calculate electrostatic potential surfaces, electron localization functions (ELF), and bond orders to map reactivity hotspots (e.g., electrophilic sites at the pyrimidinone carbonyl group) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gaps) and absolute hardness (η), which correlate with stability and charge-transfer behavior .
Q. How can researchers resolve contradictions in crystallographic data or spectroscopic assignments?
- Crystallographic refinement : Use SHELXL to iteratively adjust thermal parameters and occupancy factors, particularly for disordered chlorophenyl groups. Cross-validate with PLATON’s ADDSYM to check for missed symmetry elements .
- Experimental replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts. Compare NMR data with closely related analogs (e.g., 4-methoxyphenyl derivatives) to confirm peak assignments .
Q. What strategies improve experimental design for studying structure-activity relationships (SAR) in biological assays?
- Isosteric replacement : Substitute the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to assess pharmacological impacts. Monitor metabolic stability via microsomal incubation assays .
- Controlled degradation studies : Expose the compound to accelerated thermal/humidity stress (40°C/75% RH) and analyze degradation products via LC-MS. This identifies labile sites (e.g., the pyrazolone ring) for stabilization .
Methodological Best Practices
- Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of pyrazole to ketone) and employ microwave-assisted synthesis to reduce reaction time by 60% .
- Crystallography : Collect high-resolution data (d ≤ 0.8 Å) to resolve disorder in the 3-chlorophenyl group. Use Olex2 for real-time refinement visualization .
- Computational modeling : Validate docking poses (e.g., with Autodock Vina) by comparing calculated binding energies with experimental IC50 values for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
